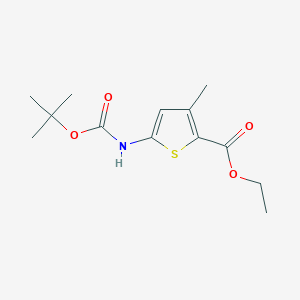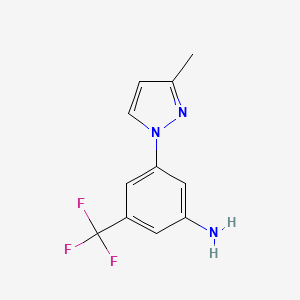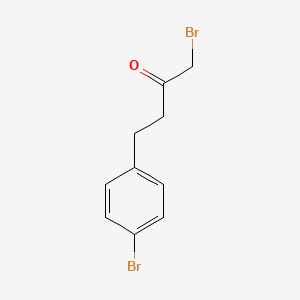
1-Bromo-4-(4-bromophenyl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(4-bromophenyl)butan-2-one is an organic compound characterized by the presence of bromine atoms attached to a butanone backbone. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(4-bromophenyl)butan-2-one can be synthesized through several methods. One common approach involves the bromination of 4-phenyl-2-butanone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, resulting in a more efficient and scalable production method.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-(4-bromophenyl)butan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Oxidation: Potassium permanganate or chromium trioxide are often employed as oxidizing agents.
Major Products:
Substitution: Products include various substituted butanones.
Reduction: The primary product is 4-(4-bromophenyl)-2-butanol.
Oxidation: Products include 4-(4-bromophenyl)-2-butanoic acid.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(4-bromophenyl)butan-2-one has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Bromo-4-(4-bromophenyl)butan-2-one exerts its effects involves interactions with various molecular targets. The bromine atoms and carbonyl group play crucial roles in its reactivity, enabling it to participate in a range of chemical transformations. The compound’s ability to undergo substitution, reduction, and oxidation reactions is attributed to the electrophilic nature of the bromine atoms and the nucleophilic nature of the carbonyl group.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-iodobenzene: Similar in structure but contains an iodine atom instead of a second bromine atom.
4-Bromophenylacetylene: Contains a triple bond instead of a carbonyl group.
4-Bromophenyl isocyanate: Features an isocyanate group instead of a carbonyl group.
Uniqueness: 1-Bromo-4-(4-bromophenyl)butan-2-one is unique due to its combination of bromine atoms and a carbonyl group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H10Br2O |
|---|---|
Molekulargewicht |
305.99 g/mol |
IUPAC-Name |
1-bromo-4-(4-bromophenyl)butan-2-one |
InChI |
InChI=1S/C10H10Br2O/c11-7-10(13)6-3-8-1-4-9(12)5-2-8/h1-2,4-5H,3,6-7H2 |
InChI-Schlüssel |
WLUCXHIKPYCWPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCC(=O)CBr)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
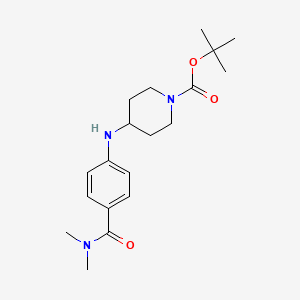
![N-{[(Hex-5-en-1-yl)oxy]carbonyl}-3-methyl-L-valine](/img/structure/B8475252.png)

![Piperazine,1-[5-(1h-benzo[d]imidazol-2-yl)-2-pyridinyl]-4-[2-(trifluoromethyl)benzoyl]-](/img/structure/B8475265.png)
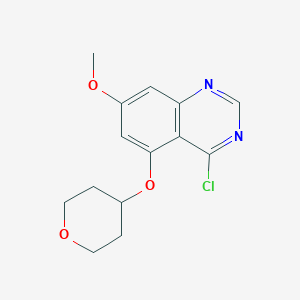
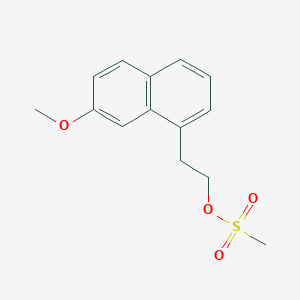
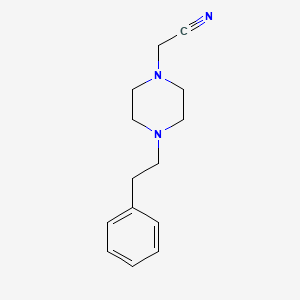
![(1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazol-3-yl)methanol](/img/structure/B8475288.png)
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-formyl-,methyl ester](/img/structure/B8475295.png)
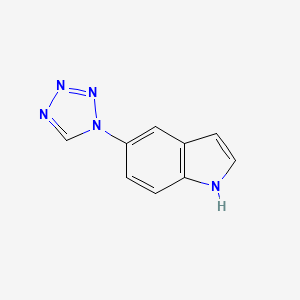
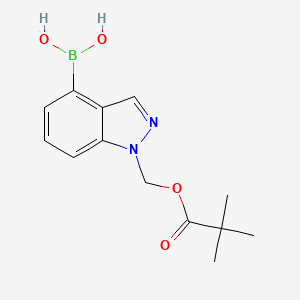
![(1S,2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride](/img/structure/B8475314.png)
